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Compound of Interest

1-Chloro-4-
Compound Name:
(methoxymethyl)benzene

Cat. No.: B1589812

Introduction: The Strategic Value of 1-Chloro-4-
(methoxymethyl)benzene in Drug Discovery

1-Chloro-4-(methoxymethyl)benzene (CAS No: 1195-44-4) is a versatile substituted toluene
derivative that serves as a valuable building block in modern medicinal chemistry.[1] Its utility
lies in the orthogonal reactivity of its functional groups: the chloro-substituted aromatic ring and
the methoxymethyl side chain. The chloro group provides a handle for various transition-metal-
catalyzed cross-coupling reactions, enabling the construction of complex biaryl and aryl-alkyl
scaffolds. The methoxymethyl group, a stable protecting group for a hydroxymethyl
functionality, can be readily converted into more reactive species, facilitating the introduction of
this one-carbon unit into target molecules. This unique combination of features makes 1-
Chloro-4-(methoxymethyl)benzene an attractive starting material for the synthesis of a range
of pharmaceutically relevant compounds. This guide provides detailed application notes and
protocols for the strategic deployment of this reagent in the synthesis of diarylmethane-based
drug intermediates, with a particular focus on precursors for Sodium-Glucose Co-transporter 2
(SGLT?2) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-4-(methoxymethyl)benzene is
provided below.
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Property Value

Molecular Formula CsHoCIO
Molecular Weight 156.61 g/mol

CAS Number 1195-44-4
Appearance Colorless liquid
Boiling Point 215-217 °C
Density 1.11 g/mL at 25 °C

Application I: Synthesis of a Key Diaryl Methane
Intermediate for SGLT2 Inhibitors

A prominent application of 1-Chloro-4-(methoxymethyl)benzene is in the synthesis of
diarylmethane cores, which are central to the structure of several SGLT2 inhibitors like
empagliflozin.[2] The following protocols outline a synthetic strategy to a key diarylmethane
intermediate, demonstrating the utility of 1-Chloro-4-(methoxymethyl)benzene as a

precursor.

Synthetic Strategy Overview

The overall strategy involves the conversion of the methoxymethyl group of 1-Chloro-4-
(methoxymethyl)benzene to a reactive bromomethyl group, followed by a Suzuki-Miyaura
cross-coupling reaction to construct the diarylmethane skeleton.
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Caption: Synthetic pathway from 1-Chloro-4-(methoxymethyl)benzene to a key
diarylmethane intermediate.

Protocol 1: Synthesis of 1-Bromo-4-
(chloromethyl)benzene

This protocol describes the conversion of the methoxymethyl group to a more reactive
bromomethyl group, a crucial step for subsequent coupling reactions.

Materials:

1-Chloro-4-(methoxymethyl)benzene

e Boron tribromide (BBrs) solution (1.0 M in dichloromethane)
e Anhydrous dichloromethane (DCM)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

e Magnetic stirrer

e Dropping funnel

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:
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 In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 1-Chloro-4-(methoxymethyl)benzene (1.0 eq) in anhydrous dichloromethane.

e Cool the solution to 0 °C using an ice bath.

e Slowly add a solution of boron tribromide (1.1 eq) in dichloromethane dropwise via a
dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

 After the addition is complete, allow the reaction mixture to stir at O °C for 1 hour, then warm
to room temperature and stir for an additional 2-3 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium
bicarbonate solution at 0 °C.

o Transfer the mixture to a separatory funnel and separate the organic layer.

o Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and
brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator to yield the crude product.

o Purify the crude 1-bromo-4-(chloromethyl)benzene by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for Diaryl Methane
Synthesis

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized
1-bromo-4-(chloromethyl)benzene with a suitable arylboronic acid to form the diarylmethane
core.[3][4][5][6]

Materials:
¢ 1-Bromo-4-(chloromethyl)benzene (from Protocol 1)

» Arylboronic acid (e.g., 4-ethoxyphenylboronic acid)
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Palladium(ll) acetate (Pd(OAc)z2)
Triphenylphosphine (PPhs)
Potassium carbonate (K2COs)
Toluene

Ethanol

Water

Round-bottom flask

Reflux condenser

Magnetic stirrer and heating mantle
Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add 1-bromo-4-(chloromethyl)benzene (1.0 eq), the arylboronic acid

(1.2 eq), potassium carbonate (2.0 eq), palladium(ll) acetate (0.05 eq), and

triphenylphosphine (0.1 eq).

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.

Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous

stirring under an inert atmosphere.

Maintain the reaction at this temperature for 12-16 hours, monitoring its progress by TLC.

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl

acetate.

Wash the organic mixture with water and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the resulting diarylmethane intermediate by column chromatography on silica gel.

Application Il: Sonogashira Coupling for the
Synthesis of Aryl-Alkynyl Scaffolds

The chloro-substituent on 1-Chloro-4-(methoxymethyl)benzene also allows for its
participation in Sonogashira coupling reactions, a powerful method for the formation of carbon-
carbon bonds between aryl halides and terminal alkynes.[7][8][9][10][11] This opens up
avenues for the synthesis of various linear, rigid scaffolds of interest in medicinal chemistry.

Synthetic Workflow for Sonogashira Coupling

@-Chloro-4-(methoxymethyl)benzene)

\Pd Catalyst, Cu(l) co-catalyst, Basa Sonogashira Coupling » Aryl-Alkynyl Product
Terminal Alkyne
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Caption: General workflow for the Sonogashira coupling of 1-Chloro-4-
(methoxymethyl)benzene.

Protocol 3: General Procedure for Sonogashira
Coupling

Materials:
e 1-Chloro-4-(methoxymethyl)benzene
o Terminal alkyne (e.g., Phenylacetylene)

 Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz2)
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o Copper(l) iodide (Cul)

o Triethylamine (EtsN)

o Anhydrous tetrahydrofuran (THF)

e Round-bottom flask

e Magnetic stirrer

e Inert atmosphere setup (e.g., Schlenk line)
Procedure:

 In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-Chloro-4-
(methoxymethyl)benzene (1.0 eq), the terminal alkyne (1.2 eq),
bis(triphenylphosphine)palladium(ll) dichloride (0.03 eq), and copper(l) iodide (0.05 eq) in
anhydrous THF and triethylamine (2.0 eq).

 Stir the reaction mixture at room temperature for 15 minutes, then heat to 50-60 °C.
o Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

o Upon completion, cool the reaction mixture to room temperature and filter through a pad of
celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure.
o Dissolve the residue in ethyl acetate and wash with water and brine.
e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

» Purify the crude product by column chromatography on silica gel to afford the desired aryl-
alkynyl compound.

Conclusion and Future Perspectives
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1-Chloro-4-(methoxymethyl)benzene is a strategically valuable and cost-effective building
block for medicinal chemistry. Its dual reactivity allows for a range of synthetic transformations,
making it a key component in the construction of complex molecular architectures. The
protocols detailed herein provide a framework for its application in the synthesis of
diarylmethane and aryl-alkynyl scaffolds, which are prevalent in a variety of therapeutic agents.
As the demand for efficient and modular synthetic routes in drug discovery continues to grow,
the utility of well-designed starting materials like 1-Chloro-4-(methoxymethyl)benzene is
expected to increase, paving the way for the development of novel therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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